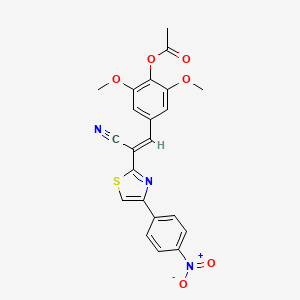
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17N3O6S and its molecular weight is 451.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring, cyano group, and nitrophenyl moiety. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is C21H18N4O4S, with a molecular weight of 422.46 g/mol. Its structure allows for various interactions with biological targets, which can influence its activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4S |
| Molecular Weight | 422.46 g/mol |
| CAS Number | 342592-92-1 |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The cyano group acts as an electrophile, allowing it to interact with nucleophilic sites on enzymes or receptors.
- π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
- Metal Coordination : The thiazole ring can coordinate with metal ions, impacting the activity of metalloenzymes and influencing various biochemical pathways .
Biological Activities
Recent studies have highlighted the potential of this compound in various biological applications:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The structural features of this compound contribute to its cytotoxic effects against cancer cell lines. For example:
- IC50 Values : Compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 38.7 nM against various cancer cell lines, indicating potent activity .
Antioxidant Activity
The compound's ability to scavenge free radicals has been assessed using methods such as DPPH radical scavenging assays. Some derivatives have demonstrated antioxidant capacities comparable to standard antioxidants like vitamin C .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are needed to quantify this effect.
Case Studies
- Thiazolidin-4-Ones Review : A review highlighted the broad range of biological activities associated with thiazolidin-4-one derivatives, including the potential for antidiabetic and antimicrobial effects. Modifications to these compounds can enhance their therapeutic efficacy .
- Tyrosinase Inhibition : A study on thiazolidine derivatives reported that certain compounds effectively inhibited tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in skin depigmentation treatments .
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-13(26)31-21-19(29-2)9-14(10-20(21)30-3)8-16(11-23)22-24-18(12-32-22)15-4-6-17(7-5-15)25(27)28/h4-10,12H,1-3H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOSFQCZDFUHM-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














